3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride
CAS No.: 2048273-69-2
Cat. No.: VC5124667
Molecular Formula: C5H11ClFNO
Molecular Weight: 155.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2048273-69-2 |
|---|---|
| Molecular Formula | C5H11ClFNO |
| Molecular Weight | 155.6 |
| IUPAC Name | 3-fluorooxan-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H |
| Standard InChI Key | JYZWPWDEIMDHFF-UHFFFAOYSA-N |
| SMILES | C1COCC(C1N)F.Cl |
Introduction
Chemical Structure and Stereochemical Variants
Core Structure and Molecular Properties
The base structure of 3-fluorotetrahydro-2H-pyran-4-amine consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) with a fluorine atom at position 3 and a primary amine at position 4. The hydrochloride salt form, with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.6 g/mol, is commonly utilized to improve physicochemical stability . Key stereoisomers include:
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(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1630815-55-2)
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(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1422188-16-6)
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(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1630906-37-4)
The stereochemistry critically influences biological activity, as evidenced by the distinct pharmacological profiles of enantiomers in related compounds .
Spectral and Computational Data
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3D Conformation: Computational models reveal a chair conformation for the tetrahydropyran ring, with axial fluorine and equatorial amine groups minimizing steric strain .
Synthesis and Reaction Mechanisms
Synthetic Pathways
The synthesis of 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride typically involves stereoselective fluorination and ring-closing strategies:
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Fluorination via DAST/Selectfluor: A hydroxyl group at position 3 of a tetrahydropyran precursor is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Selectfluor.
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Amine Protection/Deprotection: The amine group is protected (e.g., as a Boc derivative) during fluorination to prevent side reactions, followed by acidic deprotection and salt formation .
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Chiral Resolution: Enantiomers are separated using chiral chromatography or enzymatic resolution .
Mechanistic Insights
Physicochemical Properties
Biological Activity and Applications
Medicinal Chemistry Applications
The fluorine atom’s electronegativity enhances hydrogen-bonding interactions with biological targets, making this compound a valuable intermediate in:
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Protease Inhibitors: Fluorinated tetrahydropyrans mimic transition states in enzymatic reactions.
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CNS-Targeting Drugs: The compound’s ability to cross the blood-brain barrier is under investigation for neurological disorders .
Agrochemistry and Material Science
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